molecular formula C7H8BClO4S B2698299 (3-Chloro-4-methanesulfonylphenyl)boronic acid CAS No. 2239305-86-1

(3-Chloro-4-methanesulfonylphenyl)boronic acid

Cat. No.: B2698299
CAS No.: 2239305-86-1
M. Wt: 234.46
InChI Key: KEFDTLJOWCYVOM-UHFFFAOYSA-N
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Description

(3-Chloro-4-methanesulfonylphenyl)boronic acid is an organoboron compound with the molecular formula C7H8BClO4S. It is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a chlorine atom and a methanesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-methanesulfonylphenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the cross-coupling of an aryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process would typically be carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-methanesulfonylphenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (3-Chloro-4-methanesulfonylphenyl)boronic acid in biological systems involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of proteases and kinases, which are critical in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloro-4-methanesulfonylphenyl)boronic acid is unique due to the presence of both chlorine and methanesulfonyl groups on the phenyl ring, which can influence its reactivity and binding properties. This dual substitution pattern can enhance its utility in specific synthetic and biological applications compared to its analogs .

Properties

IUPAC Name

(3-chloro-4-methylsulfonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFDTLJOWCYVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)C)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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